molecular formula C17H31F3O B14197649 1,1,1-Trifluoro-3-hexylundecan-2-one CAS No. 922527-35-3

1,1,1-Trifluoro-3-hexylundecan-2-one

Cat. No.: B14197649
CAS No.: 922527-35-3
M. Wt: 308.4 g/mol
InChI Key: HRQXYLQOOQONHE-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-hexylundecan-2-one (C17H29F3O) is a fluorinated ketone characterized by a trifluoromethyl group at position 1, a hexyl substituent at position 3, and an 11-carbon backbone.

Properties

CAS No.

922527-35-3

Molecular Formula

C17H31F3O

Molecular Weight

308.4 g/mol

IUPAC Name

1,1,1-trifluoro-3-hexylundecan-2-one

InChI

InChI=1S/C17H31F3O/c1-3-5-7-9-10-12-14-15(13-11-8-6-4-2)16(21)17(18,19)20/h15H,3-14H2,1-2H3

InChI Key

HRQXYLQOOQONHE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-hexylundecan-2-one typically involves the reaction of trifluoroacetyl chloride with a suitable alkyl chain precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-hexylundecan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

1,1,1-Trifluoro-3-hexylundecan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-hexylundecan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to changes in the activity of enzymes or receptors, ultimately affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Trifluoromethyl Ketones

  • 1,1,1-Trifluoroacetone (CF3COCH3)
    A simpler trifluoromethyl ketone with a short methyl chain. The hexylundecan-2-one derivative’s extended alkyl chain likely increases its lipophilicity and boiling point compared to smaller analogs. Reactivity differences may arise due to steric effects and electron distribution.
  • Unlike 1,1,1-Trifluoro-3-hexylundecan-2-one, its applications may lean toward pharmaceuticals or catalysis due to heterocyclic functionality.

Halogenated Alkanes

  • 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123, C2HCl2F3) A chlorofluorocarbon with trifluoroethyl and chlorine substituents. HCFC-123’s lower molecular weight results in a boiling point of 28°C, contrasting sharply with the likely higher boiling point of the larger hexylundecan-2-one derivative.
Physical and Chemical Properties
Property This compound HCFC-123 3-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoropropan-2-one
Molecular Formula C17H29F3O C2HCl2F3 C10H7F3N2O
Boiling Point Not reported 28°C Not reported
Solubility Likely hydrophobic Low water solubility Soluble in organic solvents
Applications Hypothetical: surfactants, solvents Refrigerant, foam-blowing agent Pharmaceutical intermediate

Key Observations :

  • The hexylundecan-2-one derivative’s long alkyl chain suggests superior lipid solubility compared to HCFC-123 and the benzimidazole analog.
  • Reactivity of the ketone group may be moderated by steric hindrance from the hexyl chain, unlike the more accessible trifluoroketone in the benzimidazole compound .
Stability and Reactivity
  • Thermal Stability : HCFC-123’s stability under moderate temperatures implies that trifluoromethyl groups generally enhance resilience, a trait likely shared by the target compound.
  • Hydrolytic Sensitivity : The benzimidazole-containing trifluoroketone may exhibit higher reactivity in nucleophilic environments due to electron-deficient aromatic systems , whereas the hexylundecan-2-one derivative’s alkyl chain could shield the ketone from hydrolysis.

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